molecular formula C13H18N2O5S B2375835 4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid CAS No. 1009486-78-5

4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid

Cat. No.: B2375835
CAS No.: 1009486-78-5
M. Wt: 314.36
InChI Key: BCXWYNWLIBJFMK-UHFFFAOYSA-N
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Description

4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid is a complex organic compound with the molecular formula C13H18N2O5S It is characterized by the presence of a carbamoyl group, a sulfonamide group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a carbamoyl chloride derivative under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or drug candidate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The carbamoyl group may also participate in hydrogen bonding and other interactions that modulate the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid is unique due to its specific substitution pattern and combination of functional groups.

Properties

IUPAC Name

5-amino-2-[(2,5-dimethylphenyl)sulfonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-8-3-4-9(2)11(7-8)21(19,20)15-10(13(17)18)5-6-12(14)16/h3-4,7,10,15H,5-6H2,1-2H3,(H2,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXWYNWLIBJFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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